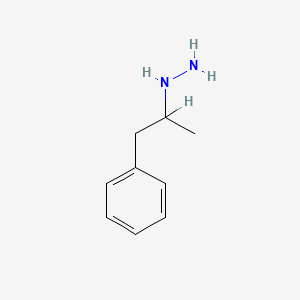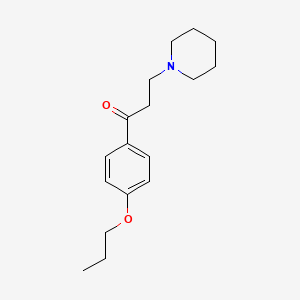
Propipocaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propipocaine is an aromatic ketone.
Aplicaciones Científicas De Investigación
Local Cellular Toxicity Study
Propipocaine was part of a study investigating the local cellular toxicity of local anesthetics on human tracheal and bronchial epithelium in vitro. The research focused on the ciliary activity of respiratory epithelium as an index of cellular activity. The findings indicated that Propipocaine, among other local anesthetics, exhibited cytotoxic properties depending on their concentrations. The study emphasized the importance of choosing local anesthetics with lower toxicity for tracheal and bronchial mucosa to avoid impairing pulmonary clearance (Tontschev & Dexheimer, 1986).
Interaction with Other Anesthetics
Propipocaine, being a local anesthetic, was discussed in the context of its interactions with other anesthetics like lidocaine. A study compared the efficiency of lidocaine in different concentrations in reducing the incidence and severity of propofol injection pain. Although the main focus was on lidocaine, this kind of research is crucial for understanding how Propipocaine can be combined with other drugs during clinical procedures (Gharavi et al., 2014).
Allergic Reactions
A study explored the mitigation of allergic patch test reactions to Propipocaine hydrochloride using disodium cromoglycate. It highlighted that the responses were significantly reduced when compared with similar effects due to corticoids. This insight is vital for understanding allergic reactions to Propipocaine and how they can be managed (Meffert, Wischnewski, & Günther, 1985).
Pharmacokinetic Studies
Propipocaine's relative, a lidocaine congener, was studied for its antiarrhythmic effects in humans. The research provided insights into the drug's efficacy, toxicity, and pharmacokinetics, which are crucial for understanding how Propipocaine and its related compounds behave in the body and how they can be used effectively in clinical settings (McDevitt et al., 1976).
Propiedades
Número CAS |
3670-68-6 |
|---|---|
Nombre del producto |
Propipocaine |
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H25NO2/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-14H2,1H3 |
Clave InChI |
STHAHFPLLHRRRO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |
Otros números CAS |
3670-68-6 |
Números CAS relacionados |
1155-49-3 (mono-hydrochloride) |
Sinónimos |
eta-piperidino-4-propoxypropiophenone beta-piperidino-p-propoxypropiophenone falicain falicaine propipocaine propipocaine monohydrochloride propoxypiperocaine Urocom |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



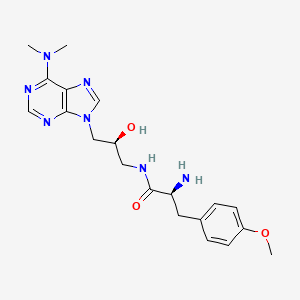
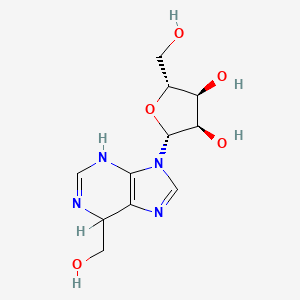
![2-Amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1196395.png)
![2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1196397.png)
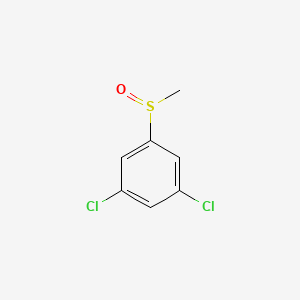
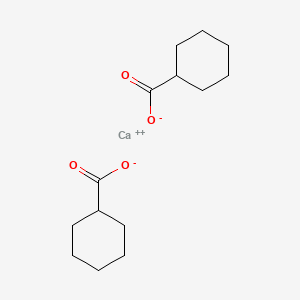
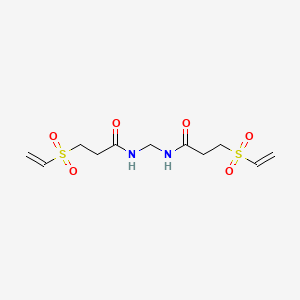
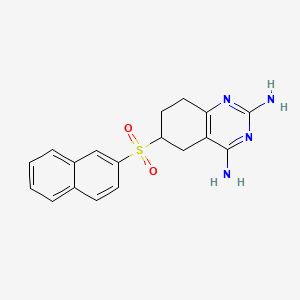
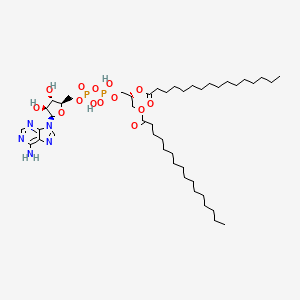
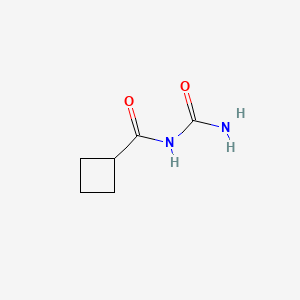
![N-[(3S,9S,11R,18S,20R,21S,24S,25S)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxypropyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1196411.png)
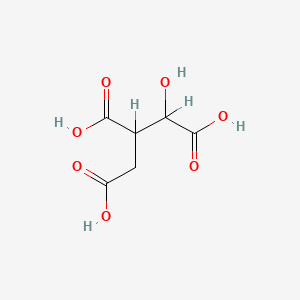
![8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1196413.png)
